Circulin C
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Overview
Description
The compound Circulin C is a cyclic peptide composed of multiple amino acids. Cyclic peptides are known for their stability and unique biological activities, making them valuable in various scientific fields.
Scientific Research Applications
Cyclic peptides have a wide range of applications in scientific research:
Chemistry: Used as catalysts and building blocks for complex molecular structures.
Biology: Serve as probes for studying protein-protein interactions and cellular processes.
Medicine: Potential therapeutic agents for diseases such as cancer, infections, and autoimmune disorders.
Industry: Used in the development of novel materials and as additives in various products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclic peptides typically involves the formation of peptide bonds between amino acids, followed by cyclization to form the cyclic structure. The process often includes:
Solid-Phase Peptide Synthesis (SPPS): This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and cyclized.
Solution-Phase Synthesis: This method involves the synthesis of the linear peptide in solution, followed by cyclization.
Industrial Production Methods
Industrial production of cyclic peptides often employs automated peptide synthesizers for SPPS, allowing for high-throughput synthesis. The cyclization step can be optimized using various cyclization agents and conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Cyclic peptides can undergo various chemical reactions, including:
Oxidation: Involving the oxidation of thiol groups in cysteine residues to form disulfide bonds.
Reduction: Reduction of disulfide bonds back to thiol groups.
Substitution: Substitution reactions involving side chains of amino acids.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Cyclization Agents: Carbodiimides (e.g., EDC), thioesters.
Major Products
The major products of these reactions include cyclic peptides with modified side chains or disulfide bonds, which can alter their biological activity and stability.
Mechanism of Action
The mechanism of action of cyclic peptides involves their interaction with specific molecular targets, such as enzymes, receptors, and ion channels. The cyclic structure provides stability and enhances binding affinity to these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclo(Ala-Gly): A simpler cyclic peptide with known cytotoxicity against certain cancer cell lines.
Cyclo(Arg-Gly-Asp-D-Tyr-Cys): Known for its biological activity and use as a biochemical probe.
Cyclo(Glu-Gly): Used as a drug carrier and for its protective effects on drug molecules.
Uniqueness
The compound Circulin C is unique due to its complex structure and the presence of multiple cysteine residues, which can form disulfide bonds, enhancing its stability and biological activity.
Properties
bioactivity |
Antiviral |
---|---|
sequence |
GIPCGESCVFIPCITSVAGCSCKSKVCYRN |
Origin of Product |
United States |
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